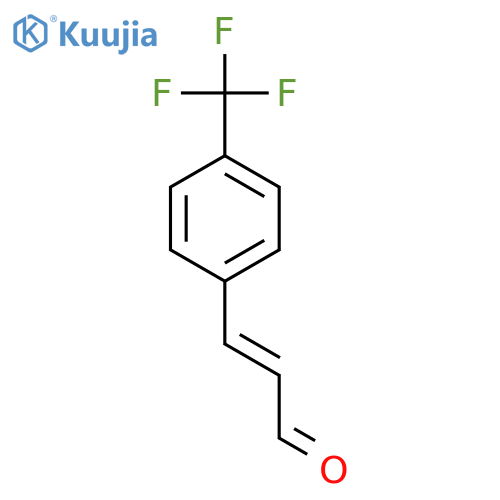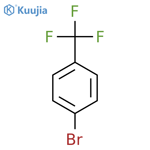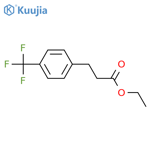Base directed palladium catalysed Heck arylation of acrolein diethyl acetal in water
,
Applied Catalysis,
2014,
469,
250-258



